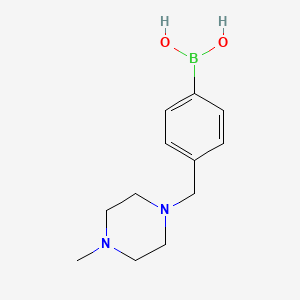
4-((4-メチルピペラジン-1-イル)メチル)フェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H17BN2O2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
This compound is often used as an intermediate in organic synthesis , but its specific biological targets remain to be identified.
Biochemical Pathways
The biochemical pathways affected by 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid are currently unknown
Result of Action
As an intermediate in organic synthesis , its direct biological effects are likely dependent on the final compounds it is used to produce.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid binding agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration techniques to minimize energy consumption and waste .
化学反応の分析
Types of Reactions
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester
- 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
- 4-(4-Methylpiperazin-1-yl)benzoic acid
Uniqueness
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to its specific structure, which combines a boronic acid group with a piperazine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
生物活性
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This compound is characterized by its unique structural features, which include a piperazine moiety and a phenylboronic acid functional group, allowing it to engage in reversible covalent bonding with various biomolecules.
The biological activity of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid primarily stems from its ability to interact with specific molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for modulating biological processes. The piperazine ring facilitates interactions with various receptors and enzymes, influencing their activity and potentially leading to therapeutic effects .
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Protein Interactions : The compound can modulate protein interactions, which is significant for drug development targeting protein-protein interactions.
- Potential Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although more research is needed to confirm these effects.
Inhibitory Activity
A study highlighted the compound's ability to inhibit certain kinases, which are critical targets in cancer therapy. The compound was profiled against various kinases, revealing selective inhibition patterns that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid was explored in several studies. Modifications to the piperazine and phenyl groups were systematically investigated to enhance biological activity. For instance, the introduction of fluorinated derivatives showed improved solubility and binding affinity to target proteins .
Data Tables
| Compound Name | Structural Features | Biological Activity | IC50 Values (nM) |
|---|---|---|---|
| 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid | Boronic acid + Piperazine | Enzyme inhibition | Varies by target |
| 3-Fluoro analog | Boronic acid + Fluorinated phenyl | Enhanced solubility & activity | 50 for ALK1 |
| 2-Fluoro analog | Boronic acid + Fluorinated phenyl | Potential anticancer activity | 30 for ALK2 |
Applications in Research
The compound is utilized in various applications within medicinal chemistry and chemical biology:
- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting neurological and psychiatric disorders.
- Chemical Biology : In the design of molecular probes for detecting biological molecules such as glucose.
- Materials Science : Development of advanced materials due to stable boron-nitrogen bonds formed by the compound .
特性
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMKWKJAQFZKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














